![molecular formula C17H17ClN2O2 B4954146 N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B4954146.png)
N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE is a chemical compound with the molecular formula C17H17ClN2O2 It is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-chlorophenylethylamine with 3-methylphenylisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for temperature and pH control. The final product is typically isolated through crystallization and further purified to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted products with different functional groups replacing the chlorophenyl group.
Scientific Research Applications
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-BROMOPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- N’-[2-(4-FLUOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
- N’-[2-(4-METHOXYPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE
Uniqueness
N’-[2-(4-CHLOROPHENYL)ETHYL]-N-(3-METHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-3-2-4-15(11-12)20-17(22)16(21)19-10-9-13-5-7-14(18)8-6-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAYBCPKXYHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.